molecular formula C16H20F3NO4 B1310863 Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid CAS No. 269726-77-4

Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

Cat. No.: B1310863
CAS No.: 269726-77-4
M. Wt: 347.33 g/mol
InChI Key: UKFKHDUXBBWVHB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a chiral, Boc-protected amino acid derivative featuring a trifluoromethyl (CF₃) group at the para position of the phenyl ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. The CF₃ group enhances metabolic stability and modulates electronic properties, making it valuable in drug design .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFKHDUXBBWVHB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128694
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-77-4
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:

    Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Butyric Acid Backbone: The protected amino group is then coupled with a butyric acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods: Industrial production of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems for precise control.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butyric acid backbone, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Alcohol derivatives of the butyric acid backbone.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Role in Sitagliptin Synthesis

Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid is crucial in the preparation of sitagliptin phosphate, which is the first dipeptidyl peptidase-IV (DPP-IV) inhibitor approved by the FDA. Sitagliptin enhances glycemic control by inhibiting the DPP-IV enzyme, thus increasing insulin secretion and decreasing glucagon release. This mechanism is vital for managing blood glucose levels in patients with type 2 diabetes, making this compound an essential component in diabetes treatment protocols .

Other Potential Applications

While its primary application is in diabetes treatment, there is ongoing research into its potential use in synthesizing other therapeutic agents. The compound's structure may lend itself to modifications that could yield new drugs targeting various metabolic disorders or conditions related to insulin resistance.

Clinical Relevance

Sitagliptin’s efficacy has been demonstrated in numerous clinical trials, establishing it as a first-line treatment for type 2 diabetes. The synthesis of this compound remains a focal point for pharmaceutical companies aiming to produce sitagliptin efficiently and economically.

Quality Control

Research has highlighted the importance of controlling impurities during the synthesis of this compound. High-purity production methods are essential for ensuring the quality of sitagliptin phosphate. Studies have shown that controlling condensation impurities can significantly affect the overall yield and purity of the final product .

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The Boc group serves as a protective moiety, preventing unwanted side reactions during synthesis and ensuring the compound’s stability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) vs. Halogens (F, Cl, Br):
    The CF₃ group is strongly electron-withdrawing, enhancing resistance to oxidative metabolism compared to halogens. Bromo and chloro analogs (e.g., CAS 218608-96-9) exhibit higher lipophilicity (logP), impacting membrane permeability .
  • Fluorine Positioning:
    The 2,4,5-trifluoro analog (CAS 486460-00-8) shows optimized enzymatic synthesis yields (82% conversion) due to reduced steric hindrance compared to bulkier CF₃ derivatives .

Stereochemical and Structural Impact

  • Chirality:
    The Boc-(S)-4-F-phenyl analog (CAS 851307-12-5) demonstrates the critical role of stereochemistry in biological activity, as DPP-4 inhibitors often require specific enantiomers .
  • Backbone Modifications: The aliphatic CF₃ analog (CAS MFCD02682448) lacks aromaticity, leading to distinct solubility and conformational flexibility compared to aryl-substituted derivatives .

Biological Activity

Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a synthetic amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a precursor for various therapeutic agents. This article delves into the compound's biological activity, applications, synthesis, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₅H₁₈F₃N₃O₄
  • Molecular Weight : Approximately 347.33 g/mol
  • Melting Point : 136-138 °C
  • Solubility : Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for selective peptide bond formation during synthesis processes.

Pharmaceutical Applications

  • DPP-IV Inhibition : this compound serves as an important intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase IV (DPP-IV) inhibitor used to manage type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and suppress glucagon release, thereby improving glycemic control in diabetic patients .
  • Neuroprotective Properties : Preliminary studies suggest that compounds structurally similar to this compound exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative disorders .
  • Peptide Synthesis : The compound is widely utilized in solid-phase peptide synthesis due to its ability to form stable peptide bonds while protecting the amino group . This application is critical for developing therapeutic peptides.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Preparation of Wittig Reagent : A Wittig reaction is employed to introduce the trifluoromethyl group into the phenyl ring.
  • Hoffmann Rearrangement : This step involves converting the chiral monoester to the corresponding amide, which is crucial for obtaining high enantiomeric purity .
  • Final Assembly : The final product is obtained through careful manipulation of reaction conditions to ensure high yields and desired stereochemistry.

Case Study 1: Synthesis of Sitagliptin

A retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound as a precursor to sitagliptin. Researchers utilized stereoselective catalytic asymmetric reduction techniques and identified optimal conditions for the Hoffmann rearrangement, resulting in high enantioselectivity .

Case Study 2: Inhibition Studies

Research has indicated that this compound exhibits significant binding affinity towards DPP-IV. In vitro assays demonstrated that modifications to the trifluoromethyl group could enhance or diminish inhibitory potency, highlighting the importance of structural optimization in drug design.

Summary of Biological Activities

Activity TypeDescription
DPP-IV InhibitionEnhances insulin secretion; critical for diabetes management through sitagliptin synthesis.
NeuroprotectionPotential candidates for neurodegenerative disease treatment based on structural similarities.
Peptide SynthesisKey intermediate for developing therapeutic peptides with selective bond formation capabilities.

Q & A

Q. Advanced Research Focus

Technique Parameters Application Example Reference
HPLC Chiral columns (e.g., Chiralpak AD-H), mobile phase: hexane/IPA (90:10), retention time: 12–15 minQuantifies E.E. ≥99% with baseline separation of enantiomers
NMR 1^1H-NMR (400 MHz, DMSO-d6): δ 1.38 (s, Boc), 7.65 (d, J=8.4 Hz, CF3-phenyl)Detects diastereomeric impurities via splitting of α-proton signals
Polarimetry Specific rotation: [α]D20[α]_D^{20} = +13.5° to +17.5° (c=1, MeOH)Validates optical purity against literature benchmarks

How can researchers address contradictions in reported melting points or spectral data across studies?

Advanced Research Focus
Discrepancies in melting points (e.g., 54.4°C vs. 99–102°C for analogs) often arise from polymorphic forms or residual solvents . To resolve:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Use Karl Fischer titration to quantify moisture content.
  • Cross-validate 13^{13}C-NSR (nuclear spin relaxation) data with computational models (e.g., DFT for crystal packing predictions) .

What strategies optimize the enzymatic synthesis of this compound to achieve high conversion rates?

Q. Advanced Research Focus

  • Enzyme Engineering : Use directed evolution to enhance lipase thermostability (e.g., Candida antarctica lipase B mutants) .
  • Solvent Systems : Biphasic systems (e.g., water/MTBE) improve substrate solubility and reduce product inhibition.
  • Substrate Feeding : Fed-batch addition of amino ester precursors maintains <10 mM concentration to avoid enzyme saturation .

How does the trifluoromethyl group impact the compound's solubility and reactivity in peptide coupling reactions?

Basic Research Focus
The electron-withdrawing CF3 group reduces basicity of the α-amine (predicted pKa ~4.45) , complicating Boc deprotection. Solubility in aqueous buffers is low (~20 g/L at 20°C), necessitating DMSO or DMF as co-solvents. In peptide couplings (e.g., EDC/HOBt), the CF3 group stabilizes transition states, accelerating reaction rates by 1.5× compared to non-fluorinated analogs .

What are common side products formed during Boc deprotection, and how can they be minimized?

Q. Advanced Research Focus

Side Product Formation Mechanism Mitigation Strategy
tert-Butyl carbamate Acidolysis with TFA at >25°CUse 2% TFA in DCM at 0°C, monitor by TLC
β-elimination adducts Base-mediated degradation during workupQuench with cold aqueous NaHCO3 immediately post-deprotection

How do substituent positions (e.g., 4-CF3 vs. 3-CF3 phenyl) affect biological activity in neuroprotective studies?

Advanced Research Focus
The 4-CF3 analog shows higher blood-brain barrier permeability (logP = 2.1 vs. 1.8 for 3-CF3) due to symmetrical halogen distribution . In vitro assays against glutamate-induced neurotoxicity reveal IC50 = 12 µM for 4-CF3 vs. 28 µM for 3-CF3, linked to enhanced hydrogen bonding with NMDA receptor residues .

What computational methods predict the acid dissociation constant (pKa) of this zwitterionic compound?

Q. Advanced Research Focus

  • Marvin Suite : Uses QSPR models to predict pKa (4.45 ± 0.10) based on Hammett σ constants for CF3 groups .
  • COSMO-RS : Solvent-dependent pKa calculations align with experimental potentiometric titrations (error <0.2 units) .

How should researchers handle discrepancies between HPLC purity and mass spectrometry data?

Q. Advanced Research Focus

  • Scenario : HPLC shows 99% purity, but ESI-MS detects +16 Da adducts.
  • Root Cause : Sodium or potassium adducts from incomplete desalting.
  • Solution : Use ion-exchange resins (e.g., Dowex 50WX8) and re-analyze via MALDI-TOF in DHB matrix .

What factors are critical in designing chiral separation protocols for diastereomeric byproducts?

Q. Advanced Research Focus

  • Column Choice : Crown ether columns (e.g., Crownpak CR-I) resolve diastereomers with ΔtR >3 min .
  • Mobile Phase : 0.1% formic acid in acetonitrile enhances ionization for LC-MS quantification .
  • Temperature Control : 5°C minimizes on-column racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.